

A Technical Guide to the Heterobifunctional Nature of Bromo-PEG5-acid

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Compound of Interest

Compound Name: *Bromo-PEG5-acid*

Cat. No.: *B606399*

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Introduction

Bromo-PEG5-acid is a heterobifunctional crosslinker that has emerged as a vital tool for researchers, scientists, and drug development professionals. Its unique chemical architecture, featuring two distinct reactive termini separated by a flexible polyethylene glycol (PEG) spacer, offers precise control over the covalent conjugation of diverse molecular entities. This guide provides an in-depth exploration of the core properties, reaction mechanisms, and experimental applications of **Bromo-PEG5-acid**, with a focus on its utility in bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

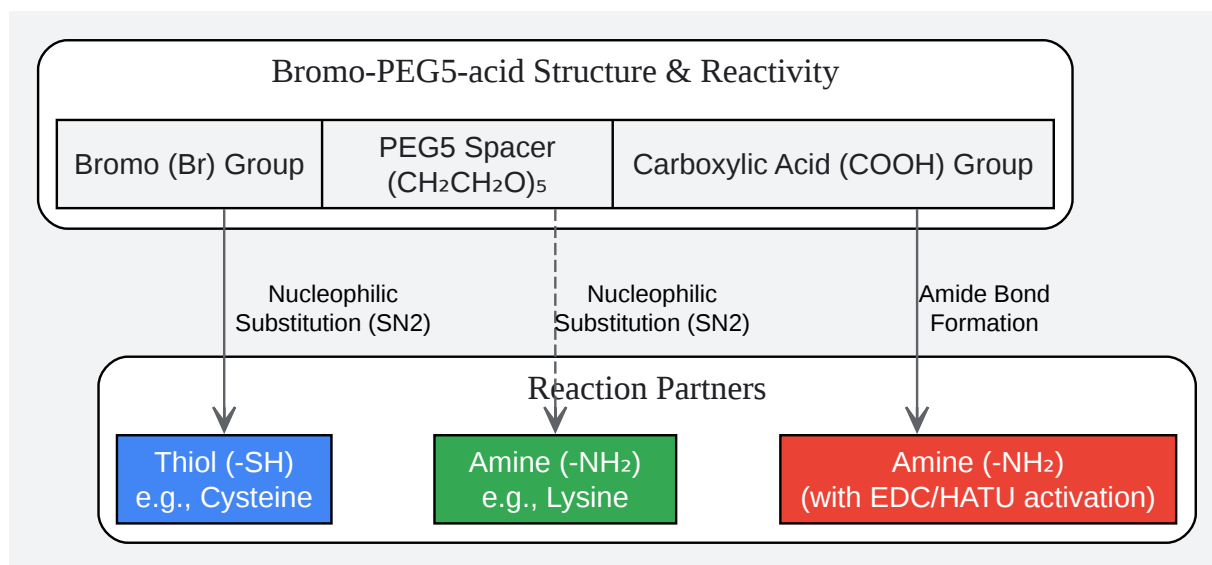
Core Chemical Properties and Structure

The heterobifunctional nature of **Bromo-PEG5-acid** is defined by its three key components: a bromo group, a carboxylic acid group, and a five-unit polyethylene glycol (PEG) spacer. Each component imparts specific functionalities that are critical for its application.

- Bromo Group (-Br):** Located at one terminus, the bromide is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution reactions (SN2).^{[1][2][3][4]} This end of the molecule is particularly reactive towards soft nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and peptides.^{[5][6][7]}
- Carboxylic Acid Group (-COOH):** At the opposite terminus, the carboxylic acid provides a second, orthogonal reactive site. This group can be activated by coupling reagents such as

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond with primary amines (-NH₂), such as those found on lysine residues or the N-terminus of proteins.[1][2][8]

- **PEG5 Spacer:** The central five-unit PEG chain confers several advantageous properties. It is hydrophilic, which significantly increases the aqueous solubility of the linker and its subsequent conjugates.[1][2][9] The PEG spacer also provides a flexible and defined-length bridge between conjugated molecules, which is crucial for maintaining their biological activity and, in applications like PROTACs, for enabling the formation of productive ternary complexes.[10]



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Caption: Chemical structure and orthogonal reactivity of **Bromo-PEG5-acid**.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for **Bromo-PEG5-acid**, essential for experimental design and execution.

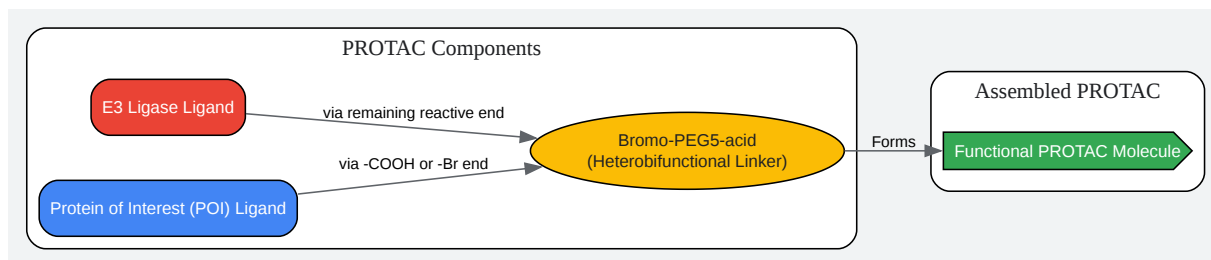
Property	Value	Source(s)
Chemical Formula	C ₁₃ H ₂₅ BrO ₇	[1][2]
Molecular Weight	373.2 g/mol	[1][2]
CAS Number	1817735-27-5	[1]
Appearance	White to off-white solid or oil	[11]
Purity	≥95% - 98%	[1][2][8]
Solubility	Soluble in DMSO, DMF, and water	[1][11]
Storage Conditions	-20°C for long-term storage	[1][12]

Applications in Bioconjugation and Drug Development

The dual-reactivity of **Bromo-PEG5-acid** makes it a versatile linker for constructing complex biomolecules. Its primary applications are in the development of ADCs, where it can link a cytotoxic payload to an antibody, and in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[13] The linker is a critical component, and **Bromo-PEG5-acid** is well-suited for this role. One end can be conjugated to a ligand that binds the protein of interest, while the other end attaches to a ligand that recruits an E3 ligase, illustrating its heterobifunctional utility.[9][10][14]



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Caption: Logical relationship of **Bromo-PEG5-acid** in PROTAC synthesis.

Experimental Protocols

The successful use of **Bromo-PEG5-acid** relies on optimized reaction conditions that leverage its dual reactivity. Below are detailed methodologies for its application.

Protocol 1: Conjugation to Protein Thiol Groups (Cysteine Residues)

This protocol describes the site-specific conjugation of the bromo-terminus of the linker to free thiol groups on a protein.

Materials:

- Protein containing accessible cysteine residue(s)
- **Bromo-PEG5-acid**
- Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5, degassed.[4][9]
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[9][15]
- Quenching Reagent: L-cysteine or β -mercaptoethanol.[4][15]

- Purification System: Size-exclusion chromatography (SEC) or dialysis.[4]

Methodology:

- Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[15]
- Reduction of Disulfides (if necessary): If the target cysteine residues are in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the excess TCEP using a desalting column.[15]
- Linker Preparation: Dissolve **Bromo-PEG5-acid** in an organic solvent like DMSO or directly in the reaction buffer to create a stock solution (e.g., 10-20 mM).[9]
- Conjugation Reaction: Add a 5 to 20-fold molar excess of the **Bromo-PEG5-acid** solution to the protein solution.[5][9] Incubate the mixture for 4-24 hours at 4°C or for 2-4 hours at room temperature with gentle mixing.[9][15]
- Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 50-100 mM) to react with any excess **Bromo-PEG5-acid**.[15]
- Purification: Remove unreacted linker and quenching reagent by purifying the protein conjugate via size-exclusion chromatography or extensive dialysis.[4][11]
- Analysis: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.

Protocol 2: General Conjugation via the Carboxylic Acid Group

This protocol outlines the steps for conjugating the carboxylic acid terminus to a molecule containing a primary amine.

Materials:

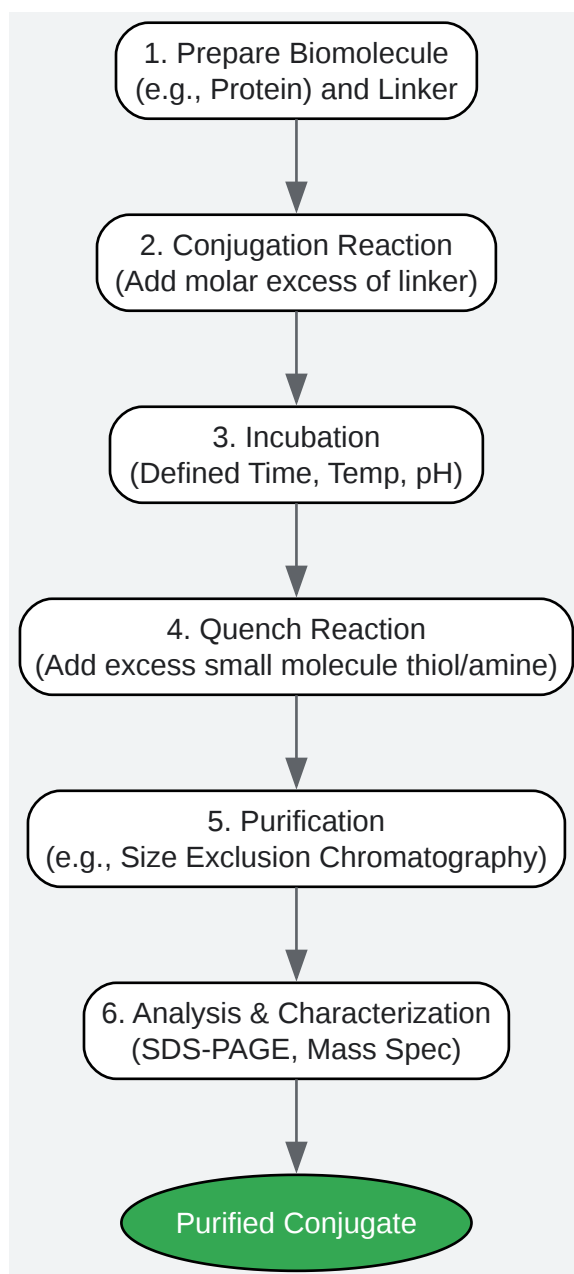
- Molecule with a primary amine group

- **Bromo-PEG5-acid**

- Activation Reagent: EDC or HATU
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction Buffer: A non-nucleophilic buffer such as MES or HEPES at a pH appropriate for the amine-containing molecule.

Methodology:

- Activation of Carboxylic Acid: Dissolve **Bromo-PEG5-acid** in the anhydrous solvent. Add 1.5 equivalents of the activation reagent (e.g., EDC) and, optionally, an additive like NHS (N-Hydroxysuccinimide) to improve efficiency. Allow the activation to proceed for 15-30 minutes at room temperature.
- Conjugation Reaction: Add the activated **Bromo-PEG5-acid** solution to the amine-containing molecule (dissolved in a suitable buffer or solvent).
- Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C.
- Purification: Purify the resulting conjugate using an appropriate method, such as HPLC or column chromatography, to remove unreacted starting materials and byproducts.



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Caption: General experimental workflow for bioconjugation using **Bromo-PEG5-acid**.

Conclusion

Bromo-PEG5-acid stands out as a highly effective heterobifunctional linker due to its well-defined structure, dual orthogonal reactivity, and the beneficial properties conferred by its hydrophilic PEG spacer. It provides researchers with a robust platform for the precise construction of complex bioconjugates, enabling advancements in targeted drug delivery,

diagnostics, and the development of novel therapeutics like PROTACs. The detailed protocols and structural understanding provided in this guide serve as a foundation for its successful implementation in diverse research and development settings.

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